molecular formula C10H10N2O B13348991 1-Methoxyisoquinolin-4-amine

1-Methoxyisoquinolin-4-amine

Cat. No.: B13348991
M. Wt: 174.20 g/mol
InChI Key: PDFXBZBPFXAEOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-4-amine can be synthesized through various methods. One common approach involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can be scaled up for industrial production.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of harmful by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxyisoquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxyisoquinolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This property makes it a potential candidate for the treatment of neurodegenerative diseases and depression .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-methoxyisoquinolin-4-amine

InChI

InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3

InChI Key

PDFXBZBPFXAEOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)N

Origin of Product

United States

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